4-Hydroxy Nonenal Alkyne, commonly referred to as 4-hydroxynonenal, is an α,β-unsaturated hydroxyalkenal with the molecular formula . It is primarily produced through lipid peroxidation, particularly from polyunsaturated fatty acids such as arachidonic and linoleic acids. This compound appears as a colorless oil and is found in various animal tissues, with elevated levels during oxidative stress, which is often linked to cellular damage and various diseases. The compound plays a significant role in cell signaling, influencing pathways related to cellular adhesion, proliferation, and apoptosis .
4-Hydroxy Nonenal Alkyne exhibits several important chemical reactivity patterns. It can undergo Michael addition reactions with nucleophilic amino acids like cysteine, histidine, and lysine, forming covalent adducts that can alter protein function. Additionally, it can react to form Schiff bases with arginine and lysine residues . The reactive aldehyde and double bond allow it to participate in various biochemical processes, including the modification of proteins involved in oxidative stress responses and signaling pathways .
4-Hydroxy Nonenal Alkyne can be synthesized through several methods:
These methods allow for the production of both natural and synthetic forms of 4-hydroxy Nonenal Alkyne for research purposes.
4-Hydroxy Nonenal Alkyne has several notable applications:
Research has shown that 4-hydroxy Nonenal interacts with numerous cellular proteins, affecting their function. For instance:
These interactions highlight its significant role in modulating cellular responses under oxidative stress conditions.
Several compounds are structurally or functionally similar to 4-hydroxy Nonenal Alkyne. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Malondialdehyde | α,β-unsaturated aldehyde | Commonly produced during lipid peroxidation but less reactive than 4-hydroxy Nonenal. |
Acrolein | α,β-unsaturated aldehyde | Highly reactive; implicated in inflammation but has different biological effects compared to 4-hydroxy Nonenal. |
4-Oxo-trans-2-nonenal | Contains a keto group instead of hydroxyl | Similar origin from lipid peroxidation but distinct reactivity profiles. |
4-Hydroperoxy-trans-2-nonenal | Contains a hydroperoxy group | A precursor in lipid peroxidation that may lead to the formation of 4-hydroxy Nonenal. |
These compounds share similarities in their formation from lipid oxidation but exhibit unique biological activities and reactivities that distinguish them from 4-hydroxy Nonenal Alkyne. Understanding these differences is crucial for exploring their respective roles in health and disease contexts .
4-Hydroxy nonenal alkyne (C₉H₁₂O₂) features a nine-carbon chain with three critical functional groups:
The trans configuration of the α,β-unsaturated aldehyde (C2–C3 double bond) is a defining structural trait, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analyses.
The IUPAC name for this compound is (E)-4-hydroxynon-2-en-8-ynal, which specifies:
Property | Value | Source |
---|---|---|
Molecular formula | C₉H₁₂O₂ | |
Molecular weight | 152.19 g/mol | |
IUPAC name | (E)-4-hydroxynon-2-en-8-ynal | |
SMILES notation | C#CCCCC(/C=C/C=O)O |
The synthesis of 4-HNE alkyne involves introducing a terminal alkyne group into the native 4-HNE structure. This modification typically employs:
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Aldehyde protection | TBSCl, imidazole, DMF, 0°C | 85 | 98 |
Alkyne incorporation | Pd(PPh₃)₄, CuI, THF, 60°C | 72 | 95 |
Global deprotection | HCl (0.1 M), MeOH, 25°C | 90 | 99 |
Post-synthetic purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, achieving >98% purity. Structural validation combines Fourier-transform infrared spectroscopy (FTIR) for alkyne detection (2100 cm⁻¹ stretch) and liquid chromatography–mass spectrometry (LC-MS) for molecular ion confirmation ([M+H]⁺ = 153.09).
Parameter | Alkynyl Functionalization | Azido Functionalization |
---|---|---|
Bioconjugation | Huisgen cycloaddition (CuAAC) | Staudinger ligation |
Reaction rate | 10–100 M⁻¹s⁻¹ | 0.1–1 M⁻¹s⁻¹ |
Byproducts | Minimal | Phosphine oxide accumulation |
Cellular toxicity | Low (μM range tolerated) | Moderate (requires copper) |
In RKO colon cancer cells, alkynyl-4-HNE demonstrated superior labeling efficiency (92% vs. 68% for azido-HNE) in click chemistry-based proteomic analyses, attributed to faster cycloaddition kinetics and reduced background signal.
4-HNE alkyne solutions in methyl acetate remain stable for ≥1 year at -80°C, whereas azido analogs degrade 30% faster under identical conditions due to inherent azide group instability.
The electrophilic nature of HNE arises from its conjugated system of a carbon-carbon double bond (C2–C3) and a carbonyl group (C1=O), which creates a partial positive charge at the β-carbon (C3) (Figure 1). This charge is further amplified by the inductive effect of the hydroxyl group at C4, making C3 the primary site for nucleophilic attack [1] [3].
HNE preferentially forms Michael adducts with soft nucleophiles, such as cysteine thiols, due to their high nucleophilic reactivity. The reaction follows the order: cysteine > histidine > lysine > arginine [2] [3]. For example, in α-synuclein, histidine-50 is the primary target, promoting protein oligomerization [2]. Kinetic studies reveal that adduct formation is pH-dependent, with cysteine thiolate anions (formed at physiological pH) reacting 10–100 times faster than protonated thiols [2] [3]. The stereochemistry of HNE also influences reactivity: (R)-HNE modifies cysteine-32 in thioredoxin, whereas (S)-HNE shows no such preference [2].
Schiff base formation at the carbonyl carbon (C1) occurs secondarily, typically with lysine ε-amino groups. This reaction is slower than Michael addition but contributes to protein crosslinking [3]. Structural studies on bovine serum albumin demonstrate that HNE can form pyrrole-type adducts with histidine and tryptophan residues, expanding its reactivity profile [2].
Table 1: Reactivity of HNE with Nucleophilic Amino Acids
Amino Acid | Reaction Type | Relative Rate (pH 7.4) | Example Protein Target |
---|---|---|---|
Cysteine | Michael adduct | 1.0 (reference) | Thioredoxin (Cys73) [2] |
Histidine | Michael adduct | 0.3–0.5 | Cytochrome C (His33) [2] |
Lysine | Schiff base | 0.1–0.2 | Bovine serum albumin [2] |
Arginine | Minor adducts | <0.05 | Lysozyme (rare) [2] |
HNE’s half-life in biological systems ranges from seconds to minutes, depending on the cellular detoxification capacity. Glutathione S-transferases (GSTs) catalyze the conjugation of HNE to glutathione (GSH), forming GS-HNE adducts, which account for ~60% of its metabolism [2] [4]. Aldo-keto reductases (AKRs) and alcohol dehydrogenases reduce the carbonyl group to 1,4-dihydroxynonene (1,4-DHN), while aldehyde dehydrogenases oxidize it to 4-hydroxynonenoic acid (4-HNEA) [4].
Notably, the Arabidopsis thaliana enzyme P1-ZCr and bacterial homologs Rha1/Rha2 reduce the α,β-double bond to generate 4-hydroxynonanal (4-HNA), a saturated aldehyde with reduced reactivity [4]. These pathways are tissue-specific; hepatic cells predominantly use GST-mediated conjugation, whereas neuronal systems rely more on reductive metabolism [2].
Degradation kinetics are influenced by:
Table 2: Major Enzymatic Pathways for HNE Detoxification
Enzyme Class | Reaction | Product | Tissue Specificity |
---|---|---|---|
Glutathione S-transferase | GSH conjugation | GS-HNE | Liver, kidney [2] |
Aldo-keto reductase | Carbonyl reduction | 1,4-DHN | Brain, heart [4] |
Aldehyde dehydrogenase | Oxidation to carboxylic acid | 4-HNEA | Ubiquitous [4] |
Enoate reductases | Double bond reduction | 4-HNA | Plants, bacteria [4] |
HNE’s amphiphilic nature—a polar hydroxyl group and nonpolar alkyl chain—confers unique solubility properties. In aqueous solutions, its solubility is limited (~2.5 mM at 25°C) due to the hydrophobic nonenyl chain [1]. The octanol-water partition coefficient (log P) of HNE is 1.8, indicating moderate lipophilicity and a tendency to accumulate in membranes [1]. Molecular dynamics simulations show that HNE stabilizes in the carbonyl region of phospholipid bilayers (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) with a residence time of ~50 μs before shuttling to aqueous phases [1].
In solvent systems:
The hydroxyl group at C4 enhances water solubility compared to non-hydroxylated aldehydes (e.g., 2-nonenal), while the conjugated enal system reduces volatility relative to saturated aldehydes [1] [3].
The analytical characterization of 4-hydroxy nonenal alkyne represents a specialized area within lipid peroxidation research, requiring sophisticated methodological approaches to address the unique chemical properties of this bioorthogonal probe molecule. This alkyne-modified derivative of the well-established lipid peroxidation product 4-hydroxynonenal has emerged as a powerful tool for studying protein adduct formation and cellular oxidative stress pathways through bioorthogonal chemistry applications [1] [2] [3].
Mass spectrometry has established itself as the premier analytical technique for the identification and characterization of 4-hydroxy nonenal alkyne protein adducts, offering unparalleled specificity and sensitivity for detecting these modifications in complex biological matrices [4] [5] [6]. The fundamental approach relies on the characteristic mass shift of 152.19 daltons that occurs upon Michael addition of the alkyne-containing aldehyde to nucleophilic amino acid residues [7] [4].
Electrospray Ionization Tandem Mass Spectrometry Approaches
Modern electrospray ionization tandem mass spectrometry platforms, particularly those employing high-resolution mass analyzers such as Orbitrap and quadrupole time-of-flight instruments, provide exceptional capabilities for 4-hydroxy nonenal alkyne adduct detection [4] [8]. These systems achieve mass accuracies below 5 parts per million, enabling confident identification of modified peptides even in complex proteolytic digests [4] [9]. The implementation of data-dependent acquisition strategies, wherein the mass spectrometer automatically selects precursor ions exhibiting the characteristic neutral loss of 152 daltons for fragmentation analysis, has proven particularly effective for comprehensive adductome profiling [9].
The fragmentation behavior of 4-hydroxy nonenal alkyne-modified peptides follows predictable patterns that facilitate structural characterization [5] [9]. Collision-induced dissociation typically produces abundant product ions corresponding to the loss of the complete alkyne-aldehyde moiety, while electron capture dissociation and electron transfer dissociation methods demonstrate superior retention of the modification during backbone fragmentation, enabling precise localization of modification sites [9].
High-Resolution Mass Spectrometry for Structural Elucidation
Ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry represents the current gold standard for 4-hydroxy nonenal alkyne analysis in biological systems [4] [10]. These platforms combine chromatographic separation with accurate mass measurement capabilities, providing both temporal and spectral resolution necessary for confident analyte identification [11]. The implementation of parallel reaction monitoring and selected reaction monitoring acquisition modes enables quantitative analysis with detection limits extending into the femtomole range [8] [11].
The characteristic fragmentation patterns of 4-hydroxy nonenal alkyne adducts provide diagnostic information for structural confirmation [5] [12]. The presence of diagnostic fragment ions at mass-to-charge ratios corresponding to the loss of specific portions of the alkyne side chain, combined with the retention of backbone connectivity information, enables comprehensive characterization of both the modification site and the nature of the chemical linkage [5] [9].
Detection Method | Ionization Mode | Mass Accuracy | Detection Limit | Adduct Types Detected | Sample Type |
---|---|---|---|---|---|
LC-ESI-MS/MS (Orbitrap) | Positive/Negative | < 5 ppm | fmol level | Cysteine, Histidine, Lysine | Cell lysates, tissue |
UHPLC-QTOF-MS/MS | Positive | < 10 ppm | pmol level | Cysteine, Histidine, Lysine | Plasma, tissue |
NanoLC-ESI-CID-MS/MS | Positive | < 15 ppm | fmol level | Cysteine, Histidine, Lysine, Arginine | Protein digests |
LC-HCD-MS/MS (Quadrupole-Orbitrap) | Positive | < 5 ppm | fmol level | Cysteine, Histidine, Lysine | Cell lysates |
MALDI-TOF/TOF | Positive | 50-100 ppm | pmol level | Multiple amino acids | Protein solutions |
Linear Ion Trap MS/MS | Positive | N/A | pmol level | Cysteine, Histidine, Lysine | Cell lysates |
Matrix-Assisted Laser Desorption Ionization Approaches
Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides complementary capabilities for 4-hydroxy nonenal alkyne analysis, particularly for intact protein characterization and monitoring global modification levels [5]. This technique enables rapid assessment of the average number of alkyne modifications per protein molecule, providing valuable information about the extent of oxidative modification under various experimental conditions [5]. The soft ionization characteristics of matrix-assisted laser desorption ionization minimize in-source fragmentation, preserving molecular ion integrity and facilitating accurate molecular weight determination [13].
The implementation of click chemistry methodologies for 4-hydroxy nonenal alkyne enrichment represents a transformative advancement in the analytical characterization of lipid peroxidation-derived protein modifications [2] [3] [14]. These bioorthogonal conjugation strategies exploit the unique reactivity of the terminal alkyne functionality to enable selective capture and enrichment of modified proteins from complex biological matrices [15] [16].
Copper-Catalyzed Azide-Alkyne Cycloaddition Protocols
The copper-catalyzed azide-alkyne cycloaddition reaction serves as the foundation for most click chemistry-based enrichment strategies targeting 4-hydroxy nonenal alkyne modifications [14] [17] [15]. This transformation, commonly referred to as CuAAC, proceeds with exceptional efficiency and selectivity under mild aqueous conditions, making it ideally suited for biological applications [14] [18]. The reaction mechanism involves the coordination of the terminal alkyne to copper(I) centers, followed by azide coordination and subsequent cycloaddition to form the thermodynamically stable 1,2,3-triazole linkage [14] [17].
Optimization of reaction conditions for protein enrichment applications requires careful consideration of multiple parameters to ensure both high conjugation efficiency and preservation of protein integrity [15] [16]. The copper catalyst system typically employs copper(II) sulfate as a precursor, which is reduced in situ using sodium ascorbate to generate the catalytically active copper(I) species [15] [19]. The inclusion of stabilizing ligands such as tris(3-hydroxypropyltriazolylmethyl)amine prevents copper-mediated oxidative damage to sensitive amino acid residues while maintaining catalytic activity [15] [20].
Biotin-Streptavidin Affinity Purification Systems
The integration of biotin-azide conjugation reagents with streptavidin-based affinity purification represents the most widely adopted strategy for selective enrichment of 4-hydroxy nonenal alkyne-modified proteins [2] [3] [21]. This approach capitalizes on the extraordinary binding affinity between biotin and streptavidin, which exhibits a dissociation constant in the femtomolar range and exceptional specificity under stringent washing conditions [22] [23].
The typical workflow involves initial click chemistry conjugation of biotin-azide to the alkyne-modified proteins, followed by capture on streptavidin-coated magnetic beads or chromatography resins [2] [22]. The biotinylated protein-alkyne conjugates can be selectively eluted using competitive displacement with free biotin or through reductive cleavage of disulfide-containing linkers [22] [24]. This methodology enables enrichment factors exceeding 1000-fold, facilitating the detection of low-abundance modifications that would otherwise be below the limit of detection [21] [22].
Parameter | Optimal Conditions | Range Tested | Critical Factors |
---|---|---|---|
Copper Catalyst Concentration | 100-500 µM CuSO₄ | 10-1000 µM | Oxidation prevention |
THPTA Ligand Concentration | 500-1000 µM | 100-2000 µM | Protein protection |
Sodium Ascorbate Concentration | 2.5-5 mM | 0.5-10 mM | Catalyst reduction |
Reaction Time | 1-4 hours | 0.5-24 hours | Complete reaction |
Reaction Temperature | 4-25°C | 4-37°C | Protein stability |
pH Range | 6.5-8.0 | 4-11 | Reaction efficiency |
Biotin-Azide Concentration | 50-200 µM | 10-1000 µM | Specific binding |
Streptavidin Bead Capacity | > 90% binding efficiency | Variable | Enrichment yield |
Strain-Promoted Azide-Alkyne Cycloaddition Methods
The development of copper-free click chemistry alternatives has addressed concerns regarding metal-catalyzed oxidative damage during protein enrichment procedures [25] [26] [27]. Strain-promoted azide-alkyne cycloaddition employs cyclooctyne derivatives that react spontaneously with azides through release of ring strain, eliminating the requirement for metal catalysts [25] [27] [28]. These reactions proceed efficiently at physiological temperature and pH, making them particularly suitable for applications involving labile protein targets or live cell systems [26] [27].
The most commonly employed cyclooctyne reagents include dibenzocyclooctyne and its fluorinated derivatives, which exhibit enhanced reaction kinetics while maintaining biocompatibility [27] [28]. The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming the same 1,2,3-triazole product as the copper-catalyzed variant but with improved preservation of protein structure and function [27]. While reaction rates are generally slower than the copper-catalyzed process, the enhanced biocompatibility often compensates for this limitation in sensitive biological applications [25] [28].
High-performance liquid chromatography serves as an essential analytical technique for the separation and quantification of 4-hydroxy nonenal alkyne, providing both preparative capabilities for sample purification and analytical resolution for quantitative measurements [29] [30] [10]. The chromatographic behavior of this compound reflects its amphiphilic character, with both polar hydroxyl and aldehyde functionalities and a hydrophobic alkyl chain contributing to its retention characteristics [31] [32].
Reverse-Phase Chromatographic Separations
Reverse-phase liquid chromatography represents the most widely utilized approach for 4-hydroxy nonenal alkyne analysis, offering robust separation performance and excellent compatibility with mass spectrometric detection [30] [10] [32]. The typical stationary phase consists of octadecylsilane-bonded silica particles, providing hydrophobic interactions that retain the compound while allowing elution with organic modifier gradients [31] [33]. Mobile phase optimization focuses on achieving optimal peak shape and resolution while maintaining compatibility with downstream analytical techniques [34].
The selection of mobile phase additives significantly influences chromatographic performance and analyte stability [10] [34]. Formic acid and acetic acid serve as common acidic modifiers, improving peak shape through suppression of silanol interactions while enhancing electrospray ionization efficiency in mass spectrometric applications [30] [32]. The typical gradient program involves initial conditions of high aqueous content, followed by gradual increase in organic modifier concentration to achieve elution of the target compound [31] [32].
Specialized Stationary Phase Chemistries
Alternative stationary phase chemistries provide complementary separation mechanisms that can offer advantages for specific analytical requirements [35] [34]. Phenyl-hexyl phases exploit π-π interactions with the conjugated aldehyde system, while pentafluorophenyl columns provide unique selectivity through fluorine-analyte interactions [10]. Hydrophilic interaction liquid chromatography employs polar stationary phases with high organic mobile phases, offering orthogonal selectivity that can be valuable for method development and confirmation [10].
Chiral chromatographic separations enable resolution of 4-hydroxy nonenal alkyne enantiomers, which may exhibit differential biological activities and metabolic fates [32]. Amylose-based chiral stationary phases, such as Chiralpak AD-RH, have demonstrated effectiveness for enantiomeric separation of related hydroxynonenal derivatives, providing foundation for stereospecific analysis [32].
Method Development and Validation Considerations
Comprehensive method validation ensures analytical reliability and regulatory compliance for 4-hydroxy nonenal alkyne quantification [30] [10] [11]. Critical validation parameters include linearity assessment across physiologically relevant concentration ranges, typically spanning three to four orders of magnitude [30] [11]. Accuracy and precision evaluations demonstrate method reliability through analysis of quality control samples at multiple concentration levels [11].
Detection limit determination requires consideration of both instrumental sensitivity and matrix effects that may influence analyte response [10] [11]. The implementation of isotopically labeled internal standards provides optimal compensation for extraction efficiency variations and matrix suppression effects [32] [8]. Sample stability assessments evaluate analyte integrity under various storage and processing conditions, informing appropriate sample handling protocols [36].
Column Type | Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Retention Time | Detection Method |
---|---|---|---|---|---|---|
C18 Reverse Phase | 0.1% Formic acid in water | 0.1% Formic acid in acetonitrile | 5-95% B in 15 min | 0.3-0.5 mL/min | 8-12 min | MS detection |
C8 Reverse Phase | 10 mM Ammonium acetate | Acetonitrile | 10-90% B in 20 min | 0.4 mL/min | 12-15 min | MS detection |
Phenyl-Hexyl | 0.05% TFA in water | 0.05% TFA in acetonitrile | 15-35% B in 20 min | 1.0 mL/min | 18-22 min | 220, 280 nm |
HILIC | 10 mM Ammonium formate | Acetonitrile | 85-65% B in 12 min | 0.3 mL/min | 6-8 min | MS detection |
Chiral Phase | Hexane/Isopropanol | Isopropanol | Isocratic 90:10 | 0.5 mL/min | 25-28 min | MS detection |
Pentafluorophenyl | 0.1% Acetic acid in water | Acetonitrile | 10-80% B in 18 min | 0.4 mL/min | 14-16 min | MS detection |
Sample Preparation and Extraction Methodologies
Effective sample preparation protocols are crucial for successful analysis of 4-hydroxy nonenal alkyne in complex biological matrices [30] [37] [36]. Solid-phase extraction techniques provide efficient cleanup and concentration capabilities, removing interfering matrix components while preserving analyte integrity [30] [37]. The selection of sorbent chemistry depends on the specific matrix and analytical requirements, with octadecylsilane and mixed-mode phases representing common choices [37].